molecular formula C15H14BClO3 B14145326 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- CAS No. 2412-74-0

1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl-

Cat. No.: B14145326
CAS No.: 2412-74-0
M. Wt: 288.5 g/mol
InChI Key: CYBDTKBNMLHPOR-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is characterized by the presence of a dioxaborolane ring, a chlorophenoxy group, and a phenyl group, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- typically involves the reaction of phenylboronic acid with 2-chlorophenol in the presence of a base, followed by the formation of the dioxaborolane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution can produce a variety of functionalized boronic esters .

Scientific Research Applications

1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, while the phenyl and chlorophenoxy groups provide additional sites for chemical modifications. These interactions enable the compound to participate in a wide range of chemical reactions and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxaborolane, 4-((2-chlorophenoxy)methyl)-2-phenyl- is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of both phenyl and chlorophenoxy groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

2412-74-0

Molecular Formula

C15H14BClO3

Molecular Weight

288.5 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H14BClO3/c17-14-8-4-5-9-15(14)18-10-13-11-19-16(20-13)12-6-2-1-3-7-12/h1-9,13H,10-11H2

InChI Key

CYBDTKBNMLHPOR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)COC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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